N,N-Bis(2-methylpropyl)pent-1-en-1-amine
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Overview
Description
N,N-Bis(2-methylpropyl)pent-1-en-1-amine is an organic compound with the molecular formula C13H27N It is a tertiary amine, characterized by the presence of two isobutyl groups attached to the nitrogen atom and a pent-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(2-methylpropyl)pent-1-en-1-amine can be synthesized through the reaction of diisobutylamine with valeraldehyde. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-methylpropyl)pent-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different alkyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield different amines, and substitution may yield various substituted amines.
Scientific Research Applications
N,N-Bis(2-methylpropyl)pent-1-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N,N-Bis(2-methylpropyl)pent-1-en-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Bis(2-methylpropyl)pent-1-en-1-amine include other tertiary amines with different alkyl groups, such as:
- N,N-Diisopropylamine
- N,N-Dibutylamine
- N,N-Dimethylpentylamine
Uniqueness
This compound is unique due to its specific combination of isobutyl and pent-1-en-1-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N,N-bis(2-methylpropyl)pent-1-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-6-7-8-9-14(10-12(2)3)11-13(4)5/h8-9,12-13H,6-7,10-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQMZRVXHDWDGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CN(CC(C)C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695680 |
Source
|
Record name | N,N-Bis(2-methylpropyl)pent-1-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42298-81-7 |
Source
|
Record name | N,N-Bis(2-methylpropyl)pent-1-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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